Methyl 3-hydroxy-2,3-diphenylpropanoate is an organic compound classified under beta hydroxy acids and derivatives. It is characterized by the presence of a hydroxyl group on the third carbon of a propanoate backbone, making it a significant compound in organic chemistry and pharmaceuticals. The chemical formula for methyl 3-hydroxy-2,3-diphenylpropanoate is C17H18O4, with a molecular weight of approximately 286.33 g/mol. This compound has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
Methyl 3-hydroxy-2,3-diphenylpropanoate is derived from the reaction of specific organic precursors, often involving phenyl groups that enhance its chemical properties. It falls under the classification of hydroxy acids and derivatives, specifically as a beta hydroxy acid due to the positioning of its hydroxyl group. The compound is also recognized for its structural features that enable it to participate in various chemical reactions, making it useful in synthetic organic chemistry .
The synthesis of methyl 3-hydroxy-2,3-diphenylpropanoate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. For example, using an excess of methanol can drive the reaction towards ester formation while minimizing by-products .
Methyl 3-hydroxy-2,3-diphenylpropanoate participates in various chemical reactions:
These reactions are often utilized in synthetic pathways to create more complex molecules or to modify existing ones for desired properties .
The mechanism of action for methyl 3-hydroxy-2,3-diphenylpropanoate primarily revolves around its reactivity as a beta hydroxy acid. In biological systems, compounds like this can interact with enzymes and receptors due to their structural characteristics.
These properties make methyl 3-hydroxy-2,3-diphenylpropanoate suitable for various applications in research and industry .
Methyl 3-hydroxy-2,3-diphenylpropanoate has several scientific uses:
Esterification of β-hydroxy acids like 2,3-diphenyl-3-hydroxypropionic acid requires precise catalysis to preserve the acid- and base-sensitive β-hydroxy group. Methyl 3-hydroxy-2,3-diphenylpropanoate (C₁₆H₁₆O₃, CID 237709) [1] is typically synthesized via acid-catalyzed Fischer esterification or activated intermediate routes. Cooperative catalytic systems—combining transition metals and Brønsted acids—have emerged as highly efficient strategies. For example, ruthenium complexes (e.g., Shvo’s catalyst) with diphenyl phosphate (DPP) enable direct esterification of β-hydroxy acids with methanol via borrowing hydrogen methodology. This system achieves >99% conversion and selectivity by suppressing β-elimination side reactions [2]. Alternatively, Reformatsky-type reactions between carbonyl precursors and ethyl iodoacetate offer a one-pot route. Copper-catalyzed variants using aldehydes/ketones afford β-hydroxy esters under mild conditions (e.g., room temperature, 84–92% yields) [5].
Table 1: Catalytic Esterification Methods for β-Hydroxy Esters
Method | Catalyst System | Key Conditions | Yield/Selectivity | Limitations |
---|---|---|---|---|
Cooperative Catalysis | Ru complex + DPP | 120°C, solvent-free | >99% selectivity | High catalyst loading (5 mol%) |
Cu-Reformatsky | CuI/ligand | RT, THF | 84–92% yield | Limited stereocontrol |
Si-Activation | Bu₄NOAc or proazaphosphatrane | 0°C to reflux | 70–95% yield | Sensitivity to moisture |
Asymmetric reduction of prochiral β-ketoesters provides enantiomerically enriched methyl 3-hydroxy-2,3-diphenylpropanoate. Biocatalysis using ketoreductases (KREDs) achieves high enantioselectivity (>99% ee) under aqueous conditions but suffers from substrate specificity [10]. Organometallic reduction with chiral complexes (e.g., CBS catalysts or Rh-DuPhos) allows broader scope. For instance, Rh-DuPhos-catalyzed hydrogenation of methyl 2,3-diphenyl-3-oxopropanoate yields the syn-diastereomer with 98% de [5]. Kinetic resolution (KR) using planar-chiral DMAP catalysts (e.g., ferrocenyl derivative (-)-1) resolves racemic β-hydroxy esters efficiently. With tert-butyl 3-hydroxy-2-(2-naphthyl)propanoate, selectivity factors reach s = 107 and 99% ee [10].
Table 2: Stereoselective Approaches to β-Hydroxy Esters
Strategy | Reagent/Catalyst | Diastereo-/Enantioselectivity | Key Substrate Scope |
---|---|---|---|
Biocatalysis | KREDs | >99% ee | Aliphatic β-ketoesters |
Organometallic | Rh-DuPhos | 98% de (syn) | Aryl-substituted β-ketoesters |
Kinetic Resolution | DMAP catalyst (-)-1 | s = 107, 99% ee | Aryl β-hydroxy esters with bulky groups |
Nucleophilic acyl substitution (NAS) underpins esterification and transesterification routes to methyl 3-hydroxy-2,3-diphenylpropanoate. The reaction follows a two-step addition-elimination mechanism:
Figure: NAS Mechanism for Methyl Ester Formation
Acid Chloride + CH₃O⁻ → [Tetrahedral Intermediate] → Methyl Ester + Cl⁻ (Step 1: Nucleophilic addition) (Step 2: Elimination of leaving group)
Diastereoselectivity in methyl 3-hydroxy-2,3-diphenylpropanoate synthesis depends critically on:
Table 3: Optimization Parameters for Diastereoselectivity
Parameter | Optimal Condition | Diastereomeric Outcome | Key Evidence |
---|---|---|---|
Solvent | CH₂Cl₂ at −78°C | anti:syn = 95:5 | Enolboration-aldolization [5] |
Additive | 10 mol% DPP | >99% imine hydrogenation yield | ¹H/³¹P NMR kinetics [2] |
Ester Bulk | tert-Butyl group | s = 107 (vs. 54 for ethyl) | Kinetic resolution screening [10] |
Solid-phase peptide synthesis (SPPS) principles enable rapid synthesis of β-hydroxy ester derivatives like methyl 3-hydroxy-2,3-diphenylpropanoate. Manual SPPS adapted for small molecules achieves parallel coupling of 8 β-hydroxy ester analogs in 15–20 minutes per residue—a 5-fold acceleration over benchtop methods [4]. Key innovations include:
Table 4: SPPS vs. Solution-Phase Synthesis of β-Hydroxy Esters
Parameter | Manual SPPS | Traditional Solution-Phase |
---|---|---|
Cycle Time | 15–20 min/residue | 80–150 min/residue |
Throughput | 8 compounds parallel | 1–2 compounds sequential |
Average Crude Purity | 70% | 50% |
Unnatural AA Incorporation | Yes | Limited |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0